molecular formula C16H18ClN3O3 B12481594 N-(5-chloro-2-methoxybenzyl)-N'-(4-nitrophenyl)ethane-1,2-diamine

N-(5-chloro-2-methoxybenzyl)-N'-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B12481594
M. Wt: 335.78 g/mol
InChI Key: DYRQYKPKUDZKMF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methoxybenzyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzyl chloride and 4-nitroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.

    Procedure: The 5-chloro-2-methoxybenzyl chloride is reacted with 4-nitroaniline under reflux conditions to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification: Implementing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine: Unique due to its specific substitution pattern and combination of functional groups.

    N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)methane-1,2-diamine: Similar structure but different backbone.

    N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)propane-1,2-diamine: Similar structure but different backbone length.

Uniqueness

N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to its specific combination of chloro, methoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C16H18ClN3O3/c1-23-16-7-2-13(17)10-12(16)11-18-8-9-19-14-3-5-15(6-4-14)20(21)22/h2-7,10,18-19H,8-9,11H2,1H3

InChI Key

DYRQYKPKUDZKMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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